5-Fluoro-2-methylindole
Overview
Description
5-Fluoro-2-methylindole is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Charge Storage Materials
A study developed high-performance poly(5-fluoroindole) as charge storage material, revealing that it exhibited superior electrochemical properties compared to other polymers, indicating its potential as an electrode material for supercapacitors (Wang et al., 2019).
Antibacterial and Antifungal Agents
Research on 5-Methylindole, a derivative of indole which shares a core structure with 5-Fluoro-2-methylindole, demonstrated its ability to kill various Gram-positive and Gram-negative pathogens and potentiate aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus, suggesting the potential of indole derivatives as antibacterial agents (Li et al., 2022).
Chemical Synthesis and Reactions
The condensation of 2-methylindole with acetophenones under acidic conditions was studied, leading to an unexpected formation of 2-arylanilines, showcasing the reactivity of methylindoles in organic synthesis (Noland et al., 2019).
Solubility and Thermodynamics
Research on the solubility and thermodynamic parameters of 5-Fluoro-2-oxindole, a compound structurally related to this compound, in various solvents indicated its enhanced solubility with temperature increases, offering insights into its physicochemical properties (Zhao et al., 2020).
Ionization Potentials and Fluorescence
A study elucidating the ionization potentials of fluoroindoles, including 5-fluoro-3-methylindole, highlighted their significance in understanding the fluorescence decay in proteins, indicating the role of fluorination in bioimaging applications (Liu et al., 2005).
Drug Design and Synthesis
The design, synthesis, and structure-activity relationship of new pyrrole-oxindole progesterone receptor modulators, including compounds with fluorine substitutions, were explored for their potential in female healthcare, highlighting the importance of fluorine in medicinal chemistry (Fensome et al., 2008).
Mechanism of Action
5-Fluoro-2-methylindole: (chemical formula: C₉H₈FN) is a heterocyclic nitrogen compoundThese activities suggest that it interacts with specific cellular components, potentially affecting multiple pathways .
Mode of Action:
The exact mode of action of This compound remains to be fully elucidated It likely interacts with cellular proteins, enzymes, or receptors, leading to downstream effects. For example, it may inhibit enzymes involved in cell growth or interfere with signaling pathways .
Biochemical Pathways:
This compound affects various biological processes. These include antimicrobial, antitubercular, antifungal, and antioxidant activities. The compound’s impact on specific pathways requires further investigation .
Safety and Hazards
5-Fluoro-2-methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylindole plays a crucial role in biochemical reactions, particularly in the modulation of quorum sensing and biofilm formation. It interacts with several enzymes and proteins, including those involved in the quorum sensing pathways of bacteria. For instance, this compound has been shown to interfere with the production of signaling molecules like acyl-homoserine lactones, thereby inhibiting biofilm formation and reducing bacterial virulence . Additionally, it interacts with proteins involved in the regulation of gene expression, affecting the transcriptional activity of various genes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in bacterial communication and biofilm formation. By disrupting quorum sensing, this compound can inhibit the formation of biofilms, which are protective structures formed by bacterial communities . This disruption can lead to increased susceptibility of bacteria to antibiotics and other antimicrobial agents. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of quorum sensing pathways in bacteria. This compound binds to the receptors of signaling molecules, preventing the activation of downstream signaling cascades . This binding interaction inhibits the production of virulence factors and biofilm formation. Additionally, this compound can modulate the activity of enzymes involved in the synthesis of signaling molecules, further disrupting bacterial communication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have indicated that this compound can maintain its inhibitory effects on biofilm formation and quorum sensing for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been effective in inhibiting biofilm formation and reducing bacterial virulence without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential adverse effects on host tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives. It interacts with enzymes such as tryptophanase, which catalyzes the conversion of tryptophan to indole and other metabolites . The presence of the fluorine atom in this compound can influence its metabolic stability and the formation of specific metabolites. Additionally, the compound may affect metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s fluorinated structure may influence its affinity for specific transporters and its localization within cellular compartments. Studies have shown that this compound can accumulate in certain tissues, potentially affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. Its localization can impact its activity and function within cells.
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIUISYYTFDATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381091 | |
Record name | 5-Fluoro-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-72-4 | |
Record name | 5-Fluoro-2-methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Fluoro-2-methylindole impact Serratia marcescens virulence?
A1: The research paper demonstrates that this compound acts as a quorum sensing inhibitor (QSI) in Serratia marcescens []. Quorum sensing (QS) is a cell-to-cell communication system bacteria use to coordinate gene expression based on population density. By interfering with QS, this compound disrupts the production of virulence factors in S. marcescens. The study specifically shows that this compound inhibits the production of prodigiosin, a pigment linked to virulence, and hinders biofilm formation, swimming motility, and swarming motility, all crucial for S. marcescens pathogenicity [].
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